Methyl 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound that belongs to the oxadiazole family. It features a pyridine ring substituted with fluorine, an oxadiazole moiety, and a carboxylate group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Methyl 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate can be classified as a pharmaceutical intermediate and a building block for the synthesis of more complex molecules. It is often synthesized in laboratory settings for research purposes and has been studied for its antimicrobial and anticancer properties .
The synthesis of methyl 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate typically involves several steps:
These synthetic routes can be optimized for yield and purity using advanced techniques such as continuous flow reactors and chromatography for purification.
The molecular formula of methyl 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate is , with a molecular weight of approximately 213.17 g/mol. The compound's structure includes:
The structural representation can be described using SMILES notation: COC(=O)C1=NC(=NO1)C2=C(C=CN=C2F)C=C .
Methyl 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions:
The mechanism of action for methyl 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate primarily involves its interaction with biological targets within cells. It may act by inhibiting specific enzymes or disrupting cellular processes related to growth and proliferation. Research indicates potential antimicrobial and anticancer activities, which are being investigated further through various biological assays .
Methyl 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate exhibits several notable physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 213.17 g/mol |
| Melting Point | Not specified in available literature |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard laboratory conditions |
These properties suggest that the compound is suitable for various applications in organic synthesis and medicinal chemistry .
Methyl 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate has several scientific uses:
The 1,3,4-oxadiazole ring is typically constructed via cyclodehydration of diacylhydrazines or oxidative cyclization of acylhydrazones. For this compound, the most efficient route involves reacting 5-fluoropyridine-2-carboxylic acid-derived hydrazides with carbonyl precursors:
Table 1: Cyclization Methods for 1,3,4-Oxadiazole Core Synthesis
| Method | Reagents/Conditions | Yield (%) | Reaction Time | Purity Advantages |
|---|---|---|---|---|
| Diacylhydrazine Cyclization | POCl₃, 80–100°C | 85–92 | 4–6 h | High crystallinity |
| I₂/K₂CO₃ Oxidative Cyclization | I₂ (1.2 eq), K₂CO₃, 60°C | 88–90 | 4 h | No metal catalysts |
| Microwave-Assisted | T3P, MW, 120°C | 90–97 | 20 min | Minimal byproduct formation |
The 5-fluoropyridin-2-yl group is introduced via late-stage fluorination or pre-fluorinated building blocks:
The methyl ester moiety is installed via:
Sustainable synthesis leverages:
Table 2: Green Synthesis Techniques for Key Steps
| Technique | Conditions | Environmental Metric | Yield (%) |
|---|---|---|---|
| Ball-Milling | Solvent-free, K₂CO₃, 15 min | E-factor*: 0.08 | 92 |
| Aqueous Oxone® Oxidation | H₂O, 70°C, 2 h | Solvent reduction: 95% | 88 |
| Photoredox Catalysis | Eosin Y, CBr₄, visible light | Byproduct: H₂O only | 85 |
E-factor: kg waste/kg product
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: